[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzenephosphonic acid with 3,5-bis(4-phosphonophenyl)phenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonic acid compounds.
Substitution: Formation of alkyl or acyl phosphonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and separation processes .
Biology
In biological research, this compound is studied for its potential as a biomimetic agent. Its phosphonic acid groups mimic the phosphate groups found in biological molecules, making it useful in enzyme inhibition studies and as a probe for phosphate-binding proteins .
Medicine
In medicine, this compound is investigated for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be exploited to deliver therapeutic agents to specific targets in the body.
Industry
In the industrial sector, this compound is used as a flame retardant due to its high thermal stability and ability to form protective char layers on materials.
Mechanism of Action
The mechanism of action of [4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can interact with phosphate-binding proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid: Unique due to its multiple phosphonic acid groups.
[4-[3,5-Bis(4-carboxyphenyl)phenyl]phenyl]phosphonic acid: Contains carboxylic acid groups instead of phosphonic acid groups.
[4-[3,5-Bis(4-hydroxyphenyl)phenyl]phenyl]phosphonic acid: Contains hydroxyl groups instead of phosphonic acid groups.
Uniqueness
The uniqueness of this compound lies in its multiple phosphonic acid groups, which confer distinct chemical properties and potential applications. These groups enhance its ability to form stable complexes with metal ions and interact with biological molecules, making it valuable in various scientific and industrial fields.
Properties
IUPAC Name |
[4-[3,5-bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21O9P3/c25-34(26,27)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)35(28,29)30)15-21(14-19)18-5-11-24(12-6-18)36(31,32)33/h1-15H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPQASSBALSRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21O9P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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